1-(4-Chlorobenzyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
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Description
1-(4-Chlorobenzyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a synthetic compound that belongs to the family of urea-based compounds. It has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization of Urea Derivatives
Research has been dedicated to the synthesis of novel urea derivatives, including those with potential biological activities. For example, the study of the synthesis and fungicidal activity of 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea showcases the methodological approaches to creating urea compounds with specific properties and applications in fungicide development Tan Xiao-hong, 2006.
Molecular Structure and Vibrational Analysis
Investigations into the molecular structure, vibrational, electronic, and NMR analyses of urea derivatives provide insights into their chemical properties and potential reactivity. The study on the molecular structure and vibrational analysis of 5-chloro-1-methyl-4-nitro-1H-imidazole (CMNI) exemplifies the detailed structural analysis contributing to the understanding of urea derivatives' chemical behavior C. Sridevi & G. Velraj, 2012.
Biological Activities and Applications
Anticancer and Antimicrobial Activities
The development and biological evaluation of urea derivatives for potential therapeutic applications have been a significant area of research. For instance, the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents highlight the exploration of urea compounds in developing novel anticancer drugs Jian Feng et al., 2020.
Synthesis of N-Acyl Cyclic Urea Derivatives
The creation of N-acyl cyclic urea derivatives and their characterization reveals the versatility of urea compounds in chemical synthesis, showcasing the potential for creating a wide range of chemically and biologically significant molecules Tingting Yang & Guohua Gao, 2012.
Chemical Properties and Reactions
Urea-Fluoride Interaction
The study of the urea-fluoride interaction, including incipient and definitive proton transfer, provides valuable insights into the chemical behavior of urea derivatives in the presence of fluoride ions, illustrating the complex interactions that can occur between urea compounds and other chemical species M. Boiocchi et al., 2004.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-11-9-14(21-19-11)3-2-8-17-15(20)18-10-12-4-6-13(16)7-5-12/h4-7,9H,2-3,8,10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWMBYOCVHJDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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